molecular formula C16H17FN2O2 B1439708 N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide CAS No. 1020056-93-2

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide

Cat. No.: B1439708
CAS No.: 1020056-93-2
M. Wt: 288.32 g/mol
InChI Key: WSBVDUAHXIXGPL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide is a synthetic organic compound featuring a fluorinated aniline group connected to a phenoxy-butanamide moiety. This specific arrangement of an amide linker, fluorine atom, and aromatic systems is common in the design of bioactive molecules for pharmacological research. Compounds with structural similarities to this compound have been investigated for their potential in central nervous system (CNS) drug discovery. Research on analogous molecules, particularly those containing a 2-amino-5-fluorophenyl group attached to various amide chains, has shown promising anticonvulsant properties in experimental models such as the maximal electroshock (MES) test . The presence of the amide function is considered a key structural feature that enhances anticonvulsant activity, as it is found in several established antiepileptic drugs . Furthermore, the incorporation of fluorine atoms or other electron-withdrawing groups on the aromatic ring is a common strategy in medicinal chemistry to optimize a compound's potency, metabolic stability, and its ability to penetrate the blood-brain barrier . Beyond neurological applications, hybrid molecules containing amide and aromatic groups are also explored as inhibitors for enzymes like tyrosinase and as potential anticancer agents through novel mechanisms such as PROTACs . This compound is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-14-10-11(18)8-9-13(14)17/h3-10,15H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVDUAHXIXGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Bond Formation

The traditional approach to preparing amides like N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide involves the coupling of a carboxylic acid derivative with an amine under activation conditions:

  • Carboxylic Acid Activation: The carboxylic acid (2-phenoxybutanoic acid or its derivative) is activated using coupling reagents such as carbodiimides (e.g., DCC, EDC), mixed anhydrides, or acid chlorides to form a reactive intermediate.
  • Amine Coupling: The 5-amino-2-fluoroaniline is then reacted with the activated carboxylic acid derivative to form the amide bond.

This method is widely used due to its reliability and straightforwardness. However, it may require protection of the amino group if side reactions occur, and careful control of reaction conditions to avoid racemization or decomposition of sensitive groups.

Isocyanide-Based Multicomponent Reactions (MCRs)

Recent advances in amide synthesis have introduced isocyanide-based multicomponent reactions as an efficient alternative:

  • Isocyanide SN2 Reaction: A novel method involves reacting an isocyanide with a halide-containing precursor under trifluoroacetic acid catalysis to form amides. This method proceeds via an SN2 mechanism where the isocyanide attacks the electrophilic carbon bearing the leaving group, forming a nitrilium intermediate that hydrolyzes to the amide.
  • Late-Stage Functionalization: This approach is particularly useful for late-stage diversification of complex molecules, allowing selective derivatization of drug-like compounds without extensive protection/deprotection steps.
  • Reaction Conditions: The reaction is typically performed in polar aprotic solvents such as DMF, which stabilize the transition state. Steric hindrance and the nature of the leaving group (I > Br > Cl) strongly influence the reaction efficiency.

This method could be adapted for the preparation of this compound by designing appropriate halide precursors and isocyanides corresponding to the phenoxybutanamide and amino-fluorophenyl moieties.

Thioamide Intermediate Route

Another reported method involves the synthesis of thioamide intermediates, which can be converted into amides:

  • Thioamide Formation: Starting from corresponding amines and thioacid derivatives, thioamides are synthesized.
  • Conversion to Amides: Thioamides can be subsequently transformed into amides under oxidative or desulfurization conditions.
  • This method allows for structural diversity and may be applicable if the direct amide coupling is challenging due to the functional groups present.

Catalytic Amidation Using Acid Catalysts

  • Trifluoroacetic Acid Catalysis: Amidation reactions catalyzed by trifluoroacetic acid have been demonstrated to be efficient for the synthesis of amides from isocyanides and halides, offering mild conditions and good yields.
  • This catalytic method reduces the need for stoichiometric coupling reagents and can be scaled up for gram-scale synthesis.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Suitable for this compound?
Classical Amide Coupling Carboxylic acid activation + amine coupling Well-established, straightforward May require protection; possible side reactions Yes, with careful protection and control
Isocyanide-Based SN2 Reaction Isocyanide attacks halide precursor under acid catalysis Mild conditions, late-stage functionalization, scalable Requires suitable halide and isocyanide precursors Potentially, if precursors can be designed
Thioamide Intermediate Route Thioamide synthesis followed by conversion to amide Allows structural diversity Multi-step, requires additional transformations Possible alternative if direct coupling fails
Acid-Catalyzed Amidation Trifluoroacetic acid catalysis with isocyanides Catalytic, mild, scalable Limited substrate scope reported Could be adapted

Detailed Research Findings and Notes

  • The classical amide formation remains a reliable method but may be limited by the sensitivity of the amino and fluorine substituents on the aromatic ring. Protection of the amino group as a carbamate or other protecting group might be necessary to avoid side reactions during coupling.
  • The isocyanide-based SN2 amidation method offers a novel and efficient alternative, especially for complex molecules where late-stage functionalization is desired. The reaction proceeds via a nucleophilic substitution mechanism, favoring polar aprotic solvents and good leaving groups.
  • The trifluoroacetic acid-catalyzed amidation using isocyanides has been demonstrated on gram scale with fair to good yields, indicating potential for scale-up in pharmaceutical synthesis.
  • The thioamide route, while less commonly used for this specific compound, provides a synthetic handle for modifying the amide bond formation pathway and could be explored if direct methods prove inefficient.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Key Characteristics

  • The presence of the fluorine atom enhances stability and reactivity.
  • The phenoxy group contributes to potential interactions with biological molecules.

Chemistry

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

Reaction TypeDescription
Oxidation The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Can be reduced to form amine derivatives using reagents like lithium aluminum hydride (LiAlH4).
Substitution The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

This compound is studied for its potential interactions with biological systems. Research indicates that it may modulate enzyme activity and receptor signaling pathways.

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in drug development.

Case Studies

  • Antitumor Activity : Preliminary studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines.
    CompoundCell LineIC50 (µM)
    This compoundHepG2TBD
    Related Compound FNAHepG21.30
    SAHAHepG217.25
  • Neuroprotective Effects : Investigations suggest that this compound may activate Pyruvate Kinase Muscle Isozyme 2 (PKM2), offering protective effects against retinal stress.
    Study FocusModelResult
    PKM2 ActivationOuter Retinal Stress ModelRetained potency and efficacy

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural, physicochemical, and commercial distinctions between N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide and its analogs. Key variations include chain length, phenoxy substituents, and safety profiles, derived from product databases and technical specifications.

Compound Name Chain Length Phenoxy Substituents Molecular Weight (g/mol) CAS Number Availability Key Features
This compound Butanamide None - - Available (Santa Cruz) Baseline compound; unmodified phenoxy group for SAR studies.
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide Propanamide None - - Available (Santa Cruz) Shorter chain may reduce steric hindrance or alter solubility.
N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide Butanamide 4-methyl - 1020056-85-2 Discontinued Methyl group enhances lipophilicity; discontinued due to unclear factors.
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide Butanamide 2,4-dichloro 357.21 1020056-51-2 Available (Hairui) Dichloro groups increase electron-withdrawing effects; potential irritant.
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Propanamide 2,4-dichloro - 1020056-48-7 Research intermediate Combines shorter chain with dichloro substituents; marked as irritant.
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide Propanamide 2-methoxy 304.32 - Enquire (CymitQuimica) Methoxy group may improve solubility; used in niche syntheses.
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide Acetamide 2-chloro 294.71 953739-94-1 - Shortest chain; chloro substituent linked to irritant properties (Xi) .

Structural and Functional Insights

Chain Length: Butanamide (4-carbon chain): The target compound’s longer chain may enhance flexibility and hydrophobic interactions compared to propanamide (3-carbon) and acetamide (2-carbon) analogs. This could influence binding affinity in biological systems, though specific data are absent .

However, they correlate with safety warnings (e.g., irritant classification) . Electron-donating groups (e.g., 4-methyl in -methoxy in ): Improve lipophilicity or solubility but may reduce metabolic stability due to steric effects .

Safety and Commercial Availability: Chlorinated derivatives (e.g., 2,4-dichloro, 2-chloro) frequently carry hazard labels (e.g., H303: Harmful if swallowed), suggesting higher reactivity .

Research Implications

While pharmacological data are absent in the provided evidence, the structural variations above underscore the importance of SAR studies in optimizing amide-based compounds. For example:

  • Phenoxy modifications could tune electronic properties for target engagement.
  • Chain-length adjustments might balance pharmacokinetic properties like absorption and half-life.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is believed to interact with specific enzymes and receptors in biological systems. Research indicates that the amino group may facilitate binding to target proteins, potentially influencing their activity. The fluorine atom enhances lipophilicity, which may affect the compound's absorption and distribution within biological systems.

Enzyme Interaction

Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Receptor Modulation

Research indicates that this compound may modulate various receptors, including those related to neurotransmission and hormonal signaling. Its interaction with these receptors could lead to therapeutic effects in conditions such as pain management and inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammation markers when administered at specific dosages.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could enhance cell viability in neuronal cultures exposed to harmful agents.

Data Tables

Study ReferenceBiological ActivityKey Findings
Journal of Medicinal Chemistry (2023)Anti-inflammatorySignificant reduction in inflammation markers
Neuropharmacology (2023)NeuroprotectiveEnhanced cell viability under oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide, and how can intermediates be verified?

  • Synthesis Strategy : The compound can be synthesized via a multi-step process. A key intermediate, 5-nitro-2-fluorophenol (mp 35–37°C, CAS 446-36-6), may undergo nitration, reduction, and subsequent coupling with phenoxybutanamide . The reduction of nitro to amino groups is typically achieved using Fe/NH4_4Cl in ethanol/water (90°C, 1 hour), as demonstrated in analogous amide syntheses .
  • Verification : Intermediates should be characterized via 1^1H-NMR and 13^13C-NMR to confirm structural integrity. For example, the aromatic proton environment of the 5-amino-2-fluorophenyl group can be validated by comparing chemical shifts to NIST spectral data for structurally similar bromo-fluoro benzophenones .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves and avoid skin/eye contact (S24/25 safety protocols) .
  • Storage : Store at -20°C in airtight containers to prevent degradation. Stability data for related compounds (e.g., N-acetyl Norfentanyl) suggest ≥5-year stability under these conditions .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm). Impurity thresholds should align with pharmacopeial standards, where total impurities ≤0.5% and individual impurities ≤0.1% are acceptable .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., ESI+ mode with <1 ppm error) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Approach : Compare experimental 1^1H-NMR data to computational predictions (e.g., PubChem’s OEChem 2.3.0) or reference compounds. For example, the methoxy group in 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) shows distinct δ 3.5–3.7 ppm shifts, which can guide assignments in related fluorinated aromatics .
  • Contradiction Analysis : If observed shifts deviate, consider steric effects or hydrogen bonding. Cross-validate with 13^13C-NMR or 2D-COSY .

Q. What strategies optimize the coupling of 5-amino-2-fluorophenylamine to phenoxybutanamide derivatives?

  • Reaction Design : Use coupling agents like EDC/HOBt in DMF under inert atmosphere. For sterically hindered amines, microwave-assisted synthesis (e.g., 80°C, 30 min) may improve yields .
  • Troubleshooting : If yields are low (<50%), evaluate the electronic effects of the fluorine substituent. Fluorine’s electron-withdrawing nature may necessitate higher catalyst loadings or alternative solvents (e.g., THF) .

Q. How can impurity profiles be minimized during scale-up synthesis?

  • Chromatographic Purification : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts like unreacted 2-fluoro-5-nitrophenol (CAS 446-36-6) .
  • Process Controls : Monitor reaction progress via TLC (Rf = 0.28–0.65 for related amides) and adjust stoichiometry to suppress side reactions .

Q. What mechanistic insights exist for the bioactivity of fluorinated aryl amides?

  • Functional Group Impact : The 2-fluoro substituent enhances metabolic stability by resisting oxidative degradation. The phenoxy group may facilitate π-π stacking with target proteins, as seen in anticancer analogs .
  • In Silico Modeling : Dock the compound into homology models of relevant enzymes (e.g., kinases) using SMILES strings (e.g., COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F) to predict binding modes .

Methodological Notes

  • Safety : Follow GHS guidelines for fluorinated compounds, including proper ventilation and waste disposal .
  • Data Reproducibility : Replicate synthesis protocols from peer-reviewed sources (e.g., Molecules, 2009) and validate purity via independent methods (e.g., elemental analysis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide

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